N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide is a complex organic compound featuring a piperidine ring substituted with sulfonamide and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with sulfonyl chlorides under basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through nucleophilic substitution reactions, often using phenylethyl halides.
Dimethylation: The final step involves the dimethylation of the nitrogen atom, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.
Substitution: The phenylethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for understanding the interactions between sulfonamides and biological targets.
Medicine
Medicinally, this compound is of interest due to its potential pharmacological properties. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory activities, and this compound could be investigated for similar effects.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with bacterial folate synthesis.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-aminobenzenesulfonamide: Similar in structure but lacks the piperidine ring and phenylethyl group.
N-phenyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide: Similar but with a phenyl group instead of dimethyl groups on the nitrogen atom.
Uniqueness
N,N-dimethyl-4-((2-phenylethylsulfonamido)methyl)piperidine-1-sulfonamide is unique due to the combination of its piperidine ring, sulfonamide group, and phenylethyl substitution. This combination imparts specific chemical properties and potential biological activities that are distinct from other sulfonamide derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N,N-dimethyl-4-[(2-phenylethylsulfonylamino)methyl]piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S2/c1-18(2)25(22,23)19-11-8-16(9-12-19)14-17-24(20,21)13-10-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTGWYAHVYXDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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